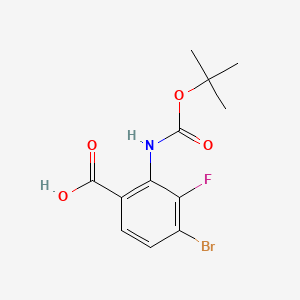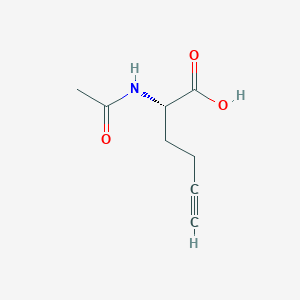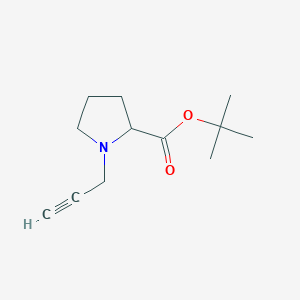
tert-Butyl 1-(prop-2-yn-1-yl)pyrrolidine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 1-(prop-2-yn-1-yl)pyrrolidine-2-carboxylate is a chemical compound with the molecular formula C12H19NO2 and a molecular weight of 209.29 g/mol . It is a liquid at room temperature and is often used in various chemical reactions and research applications.
Méthodes De Préparation
The synthesis of tert-Butyl 1-(prop-2-yn-1-yl)pyrrolidine-2-carboxylate typically involves the reaction of pyrrolidine with tert-butyl chloroformate and propargyl bromide. The reaction conditions often include the use of a base such as triethylamine to facilitate the reaction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Analyse Des Réactions Chimiques
tert-Butyl 1-(prop-2-yn-1-yl)pyrrolidine-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and temperature control to optimize reaction yields. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
tert-Butyl 1-(prop-2-yn-1-yl)pyrrolidine-2-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of enzyme inhibitors and other biological processes.
Medicine: Research involving this compound includes the development of new pharmaceuticals and therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of tert-Butyl 1-(prop-2-yn-1-yl)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets and pathways. The propargyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in the inhibition or activation of specific enzymes and pathways, depending on the context of the research .
Comparaison Avec Des Composés Similaires
Similar compounds to tert-Butyl 1-(prop-2-yn-1-yl)pyrrolidine-2-carboxylate include:
tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate: This compound has a hydroxymethyl group instead of a propargyl group.
tert-Butyl N,N-bis(prop-2-yn-1-yl)carbamate: This compound has two propargyl groups attached to a carbamate structure.
tert-Butyl 4-(prop-2-yn-1-yloxy)piperidine-1-carboxylate: This compound has a piperidine ring instead of a pyrrolidine ring.
The uniqueness of this compound lies in its specific structure, which allows it to participate in a variety of chemical reactions and research applications.
Propriétés
Formule moléculaire |
C12H19NO2 |
|---|---|
Poids moléculaire |
209.28 g/mol |
Nom IUPAC |
tert-butyl 1-prop-2-ynylpyrrolidine-2-carboxylate |
InChI |
InChI=1S/C12H19NO2/c1-5-8-13-9-6-7-10(13)11(14)15-12(2,3)4/h1,10H,6-9H2,2-4H3 |
Clé InChI |
HLNMWWGWRLEMBC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)C1CCCN1CC#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


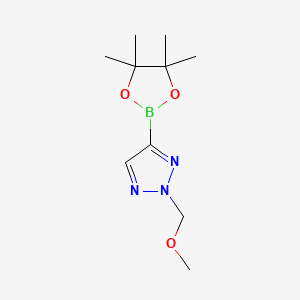
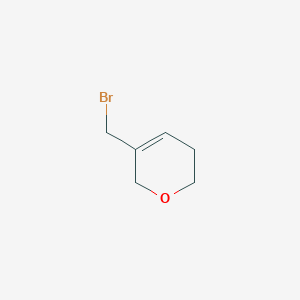

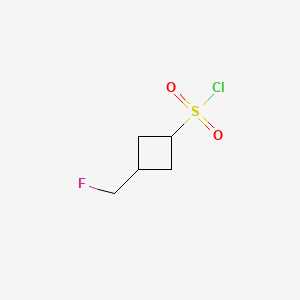
![N-{3-[(methylamino)methyl]phenyl}methanesulfonamide](/img/structure/B13493594.png)
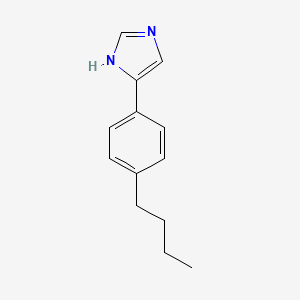
![Methyl 2-(aminomethyl)imidazo[1,2-a]pyridine-5-carboxylate dihydrochloride](/img/structure/B13493602.png)
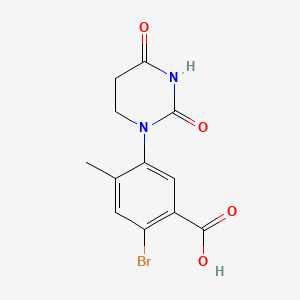
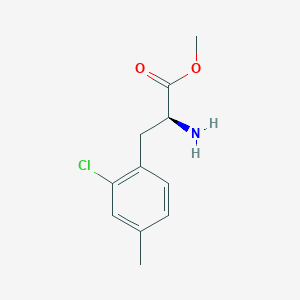
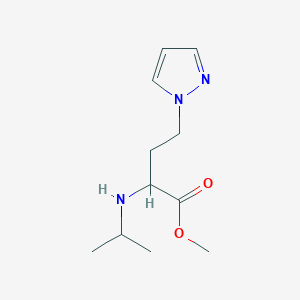
![1-Azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B13493617.png)
![6-Chloro-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole 2,2-dioxide](/img/structure/B13493623.png)
